molecular formula C9H13N3O2S B8811068 ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE

ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE

Cat. No. B8811068
M. Wt: 227.29 g/mol
InChI Key: PZQODSJREVUUEZ-UHFFFAOYSA-N
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Patent
US04117131

Procedure details

Sodium (4.6 g, 0.2 mol) was dissolved in 1 l. abs. EtOH. Ethyl mercaptoacetate (24 g, 0.2 mol) was added and the resultant mixture was stirred 1 hr. at room temperature. The 2-amino-4-chloro-6-methylpyrimidine (0.2 mol) was added and the mixture was heated at reflux for 18 hrs. The reaction mixture was evaporated to a syrupy residue which was portitioned between CHCl3 (1.5 l.) and H2O (100 ml). The CHCl3 phase was dried (MgSO4) and evaporated to give the crude product as an oil, 40.6 g (91%). The straw colored oil crystallized upon standing, m.p. 65°-69°. The analytical sample was obtained by a recrystallization from cyclohexane, 27 g (60%), m.p. 71°-73°.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[SH:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12]([CH3:17])[N:11]=1>CCO>[NH2:9][C:10]1[N:15]=[C:14]([S:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:13]=[C:12]([CH3:17])[N:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
SCC(=O)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to a syrupy residue which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil, 40.6 g (91%)
CUSTOM
Type
CUSTOM
Details
The straw colored oil crystallized
CUSTOM
Type
CUSTOM
Details
The analytical sample was obtained by a recrystallization from cyclohexane, 27 g (60%), m.p. 71°-73°

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)SCC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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